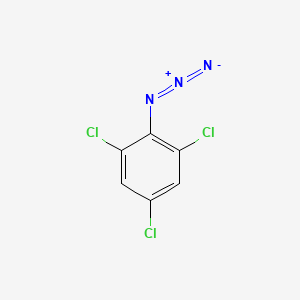

2,3',4'-Trichloroacetophenone

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of chloroacetophenone derivatives, including compounds similar to 2,3',4'-Trichloroacetophenone, involves multiple steps such as bromination, chlorination, and acylation, starting from basic organic compounds like glacial acetic acid and dichlorobenzene. The process can achieve yields of up to 70%, with the structural confirmation of the synthesized compounds achieved through spectroscopic methods like NMR and IR spectra analysis (Yang Feng-ke, 2004).

Molecular Structure Analysis

The molecular structure of chloroacetophenone derivatives is often confirmed and analyzed using techniques such as X-ray crystallography, which provides insight into the effect of chlorine substitution on solid-state arrangements and the presence of halogen bonds in the structure. This analysis is crucial for understanding the compound's reactivity and properties (H. Hassanain et al., 2023).

Chemical Reactions and Properties

The chemical reactions involving chloroacetophenone derivatives can range from simple acylation to more complex reactions involving the synthesis of new compounds through interactions with various reagents. For example, reactions with N-chloroalkylamines under catalysis lead to the formation of arylamine products, demonstrating the compound's versatility in synthesis processes (Ka-Ho Ng et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis of Trichloromethyl Ketones

2,3',4'-Trichloroacetophenone derivatives can be synthesized through a metal-free decarboxylative trichlorination process. This process involves the reaction of arylpropiolic acids with trichloroisocyanuric acid in water at room temperature, yielding good yields and showing tolerance towards various functional groups. These derivatives can be further transformed into esters, amides, and hydrazides, highlighting their versatility in chemical synthesis (Jayaraman et al., 2018).

Corrosion Inhibition

Triazole derivatives, including 2,3',4'-Trichloroacetophenone, have been synthesized and evaluated as corrosion inhibitors for mild steel in acid media. They exhibit significant inhibition efficiencies, as confirmed through various techniques like weight loss measurements, electrochemical impedance spectroscopy, and scanning electron microscopy. The adsorption behavior of these derivatives on steel surfaces follows the Langmuir adsorption isotherm, indicating their effectiveness in protecting against corrosion (Li et al., 2007).

Green Synthesis of Resorcinol Derivatives

2,3',4'-Trichloroacetophenone has been involved in the green synthesis of 2',4'-dihydroxyacetophenone from resorcinol and acetic acid. This process uses environmentally friendly and reusable solid acid catalysts, aligning with the principles of green chemistry. The reaction showcases effective catalyst use and provides insight into the intrinsic kinetics of the reaction (Yadav & Joshi, 2002).

Electro-Fenton Degradation Studies

2,3',4'-Trichloroacetophenone has been studied in electro-Fenton degradation systems, particularly in the context of antimicrobials like triclosan and triclocarban. These studies reveal insights into the degradation pathways and intermediates, contributing to a better understanding of environmental remediation techniques (Sirés et al., 2007).

Continuous Flow Reaction System

A continuous flow reaction system has been developed for the synthesis of 2,3',4'-Trichloroacetophenone derivatives. This system offers higher yields in shorter times compared to batch reaction systems, demonstrating the efficiency and potential scalability of this method for industrial applications (Ko et al., 2018).

Glutathione-Dependent Reductive Dehalogenation

Research has shown that 2,3',4'-Trichloroacetophenone undergoes glutathione-dependent reductive dehalogenation to 2',4'-dichloroacetophenone. This process involves cytosolic enzymes in the liver, kidney, and brain, highlighting the biochemical transformations and potential metabolic pathways of trichloroacetophenone derivatives (Brundin et al., 1982).

Safety And Hazards

Eigenschaften

IUPAC Name |

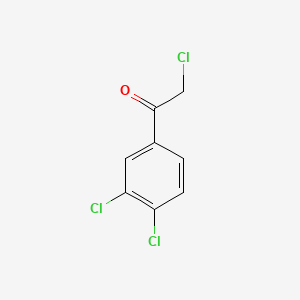

2-chloro-1-(3,4-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTZWANJVUAPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50311496 | |

| Record name | 2-Chloro-1-(3,4-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3',4'-Trichloroacetophenone | |

CAS RN |

42981-08-8 | |

| Record name | 2-Chloro-1-(3,4-dichlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42981-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 243689 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042981088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42981-08-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-(3,4-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.